molecular formula C15H18N4O4 B12104718 N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide

Cat. No.: B12104718
M. Wt: 318.33 g/mol
InChI Key: YCEXOMPVLPTCIP-UHFFFAOYSA-N
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Description

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is a complex organic compound known for its unique bicyclic structure. This compound is primarily used in scientific research, particularly in the development of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[321]octane-2-carbonyl)amino]formamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and advanced spectroscopic techniques for characterization .

Chemical Reactions Analysis

Types of Reactions

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are often derivatives of the original compound, which can be used to study the structure-activity relationship and enhance the compound’s efficacy as a β-lactamase inhibitor .

Scientific Research Applications

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This action restores the efficacy of these antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide is unique due to its specific stereochemistry and the presence of the phenylmethoxy group, which enhances its binding affinity to β-lactamase enzymes. This makes it a valuable compound in the development of new antibiotics .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide

InChI

InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21)

InChI Key

YCEXOMPVLPTCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)NNC=O

Origin of Product

United States

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